molecular formula C5H5ClF2O3 B039846 Methyl 4-chloro-4,4-difluoro-3-oxobutanoate CAS No. 117510-94-8

Methyl 4-chloro-4,4-difluoro-3-oxobutanoate

Cat. No. B039846
M. Wt: 186.54 g/mol
InChI Key: ABPPSSOJXPMDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-4,4-difluoro-3-oxobutanoate, also known as MDDO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called triterpenoids, which are naturally occurring compounds found in plants and animals. MDDO has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.

Mechanism Of Action

Methyl 4-chloro-4,4-difluoro-3-oxobutanoate exerts its effects through the activation of a transcription factor called Nrf2. Nrf2 is a key regulator of the cellular antioxidant response, and its activation leads to the upregulation of a number of antioxidant and detoxification enzymes. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response.

Biochemical And Physiological Effects

Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, leading to a reduction in oxidative stress. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has also been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. Additionally, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages And Limitations For Lab Experiments

Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has a number of advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and purified to a high degree of purity. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate is also stable under a wide range of conditions, which makes it easy to handle and store. However, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has some limitations for lab experiments. It is a relatively complex compound, which means that it can be difficult to synthesize and purify. Additionally, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has a number of reactive functional groups, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are a number of future directions for the study of Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. One potential area of research is the development of new drugs based on Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have a number of therapeutic properties, and it could be used as a starting point for the development of new drugs for the treatment of inflammatory diseases, oxidative stress-related diseases, and cancer. Another potential area of research is the study of the mechanism of action of Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. While it is known that Methyl 4-chloro-4,4-difluoro-3-oxobutanoate activates Nrf2 and inhibits NF-κB, the precise molecular mechanisms underlying these effects are not fully understood. Finally, there is a need for further studies on the safety and toxicity of Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. While Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have a number of therapeutic properties, it is important to ensure that it is safe for use in humans before it can be developed into a drug.

Synthesis Methods

Methyl 4-chloro-4,4-difluoro-3-oxobutanoate can be synthesized through a multi-step process starting from 3,4-difluorocinnamic acid. The first step involves the conversion of 3,4-difluorocinnamic acid to 3,4-difluorocinnamaldehyde through a Grignard reaction. The aldehyde is then reacted with methyl acetoacetate to form the corresponding enone. The final step involves the reaction of the enone with thionyl chloride and methanol to form Methyl 4-chloro-4,4-difluoro-3-oxobutanoate.

Scientific Research Applications

Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has also been shown to have antioxidant properties, which could make it useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's diseases. Additionally, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.

properties

CAS RN

117510-94-8

Product Name

Methyl 4-chloro-4,4-difluoro-3-oxobutanoate

Molecular Formula

C5H5ClF2O3

Molecular Weight

186.54 g/mol

IUPAC Name

methyl 4-chloro-4,4-difluoro-3-oxobutanoate

InChI

InChI=1S/C5H5ClF2O3/c1-11-4(10)2-3(9)5(6,7)8/h2H2,1H3

InChI Key

ABPPSSOJXPMDOJ-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C(F)(F)Cl

Canonical SMILES

COC(=O)CC(=O)C(F)(F)Cl

synonyms

METHYL 4-CHLORO-4,4-DIFLUOROACETOACETATE

Origin of Product

United States

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